ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Description
Ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C15H18N2O3S . It has a molecular weight of 306.380 .
Synthesis Analysis
The synthesis of cyanoacetamides, which are precursors for heterocyclic synthesis, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohepta[b]thiophene ring, which is a seven-membered ring with one sulfur atom . The compound also contains a cyanoacetyl group and an ethyl carboxylate group .Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 571.7±50.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Synthesis and Characterization
Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT) has been synthesized and characterized through single-crystal X-ray diffraction. This compound crystallizes in the monoclinic crystal system and has been investigated using DFT approaches and spectrochemical analysis, including NMR, FTIR, and UV-Visible spectroscopy, highlighting its utility in the synthesis of complex molecular structures with potential applications in materials science and pharmaceutical research (Fatima et al., 2022).
Antimicrobial and Antitumor Activities
Several thiophene derivatives, including structures similar to ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising antimicrobial properties against a range of pathogenic strains, indicating potential applications in developing new antimicrobial agents (Altundas et al., 2010). Additionally, novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from thiophene derivatives have indicated significant antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Shams et al., 2010).
Synthetic Utility for Dyes and Pigments
The synthesis of azo benzo[b]thiophene derivatives from reactions involving thiophene derivatives, similar to the compound , has been reported. These compounds have been applied as disperse dyes, demonstrating good coloration and fastness properties on polyester, which highlights their significance in textile dyeing applications (Sabnis & Rangnekar, 1989).
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-15(19)13-10-6-4-3-5-7-11(10)21-14(13)17-12(18)8-9-16/h2-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQIOHHXJIZPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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